molecular formula C17H14N2O4S2 B2637838 1-(1,2-benzoxazol-3-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}methanesulfonamide CAS No. 2379988-65-3

1-(1,2-benzoxazol-3-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}methanesulfonamide

Cat. No.: B2637838
CAS No.: 2379988-65-3
M. Wt: 374.43
InChI Key: AWQUKIHYFPKTEZ-UHFFFAOYSA-N
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Description

1-(1,2-Benzoxazol-3-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}methanesulfonamide is a sulfonamide derivative featuring a benzoxazole core linked to a methanesulfonamide group and a thiophene ring substituted with a furan moiety. The thiophene-furan substituent introduces heterocyclic diversity, which may influence electronic properties and intermolecular interactions, such as hydrogen bonding or hydrophobic effects .

Properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S2/c20-25(21,11-16-15-3-1-2-4-17(15)23-19-16)18-8-14-7-13(10-24-14)12-5-6-22-9-12/h1-7,9-10,18H,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQUKIHYFPKTEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NCC3=CC(=CS3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-benzoxazol-3-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}methanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the furan and thiophene rings. The final step involves the sulfonamide formation.

    Benzoxazole Formation: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Furan and Thiophene Introduction: The furan and thiophene rings are introduced through cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

    Sulfonamide Formation: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,2-Benzoxazol-3-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or epoxidized derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of benzoxazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have been shown to inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies suggest that benzoxazole derivatives can exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are needed to combat resistant pathogens .

Neuroprotective Effects

Neuroprotective properties have been attributed to related compounds in the benzoxazole family. These compounds have demonstrated the ability to reduce neuronal hyperexcitability and provide protective effects against neurodegenerative diseases . The specific mechanisms often involve the modulation of neurotransmitter systems and reduction of oxidative stress.

Fungicidal Activity

In agricultural applications, the compound has shown promise as a fungicide. Research indicates that structurally related benzoxazole derivatives possess fungicidal activity against various plant pathogens. This is particularly important for crop protection and disease management in sustainable agriculture practices .

Nematocidal Activity

Additionally, studies have reported nematocidal properties associated with compounds similar to 1-(1,2-benzoxazol-3-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}methanesulfonamide. These compounds can effectively control nematode populations that threaten agricultural productivity, thereby enhancing crop yields .

Development of New Materials

The unique chemical structure of this compound allows for its incorporation into new materials with enhanced properties. Research into polymer composites has shown that integrating benzoxazole derivatives can improve thermal stability and mechanical strength. Such advancements are crucial for developing materials suitable for high-performance applications .

Sensor Applications

Furthermore, the compound's electronic properties may enable its use in sensor technologies. Its ability to interact with various analytes can be harnessed for developing sensitive detection systems for environmental monitoring .

Mechanism of Action

The mechanism of action of 1-(1,2-benzoxazol-3-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}methanesulfonamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Sulfonamide Derivatives with Heterocyclic Cores

  • 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide (): Structure: Contains a benzenesulfonamide group linked to a methyl-oxazole ring. Activity: Synthesized as part of antimicrobial research, demonstrating the role of sulfonamide groups in biological activity . The absence of a thiophene-furan substituent may limit hydrophobic interactions.
  • N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide (): Structure: Features a pyridine-aniline group attached to a toluenesulfonamide. Comparison: The pyridine ring offers stronger hydrogen-bonding sites compared to benzoxazole, while the toluenesulfonamide group shares similarities in sulfonamide functionality.

Sulfonylurea Herbicides ():

  • Metsulfuron-methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate): Structure: Combines a sulfonamide group with a triazine ring. Activity: Acts as an acetolactate synthase inhibitor in plants. Comparison: The target compound lacks the triazine moiety, suggesting divergent applications. However, both compounds leverage sulfonamide groups for binding interactions, albeit in different contexts (herbicidal vs.

Thiophene-Furan Derivatives ():

  • {1-[(3-Methoxythiophen-2-yl)sulfonyl]-4-(thiophen-3-yl)pyrrolidin-3-yl}methanol: Structure: Includes thiophene and pyrrolidine groups. Comparison: The shared thiophene moiety highlights the importance of sulfur-containing heterocycles in modulating electronic properties. The furan substitution in the target compound may enhance solubility compared to methoxy groups.

Physicochemical and Crystallographic Properties

  • Hydrogen-Bonding Patterns :
    The benzoxazole and sulfonamide groups in the target compound likely participate in N–H···O and O–H···N hydrogen bonds, similar to patterns observed in other sulfonamide crystals (e.g., ). The furan oxygen may act as a hydrogen-bond acceptor, a feature absent in purely thiophene-based analogues .

  • Thermal Stability : Benzoxazole derivatives generally exhibit higher thermal stability compared to oxazole or pyridine analogues due to extended conjugation. This property is critical for applications requiring durability under physiological or industrial conditions.

Biological Activity

1-(1,2-benzoxazol-3-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}methanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, mechanisms of action, and structure-activity relationships (SAR) of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzoxazole Core : This is achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  • Introduction of the Thiophene and Furan Moieties : These groups are introduced via nucleophilic substitution reactions.
  • Final Coupling : The complete structure is formed through coupling reactions using reagents such as EDCI or DCC under mild conditions.

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that derivatives of benzoxazole and related structures often display significant antimicrobial properties. For example:

  • Compounds similar to this compound have shown activity against various bacterial strains, particularly Gram-positive bacteria like Bacillus subtilis and fungal pathogens such as Candida albicans .

Cytotoxicity

Studies have reported that certain benzoxazole derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing anticancer therapies. For instance:

  • The compound's structural analogs have demonstrated cytotoxic effects on breast (MCF-7), lung (A549), and prostate cancer cells (PC3) .

The mechanisms through which this compound exerts its biological effects may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways critical for growth and apoptosis.
  • DNA/RNA Interaction : Potential binding to nucleic acids could affect gene expression and protein synthesis .

Structure-Activity Relationship (SAR)

Understanding the SAR is pivotal for optimizing the biological activity of this compound. Key observations include:

  • The presence of electron-donating groups (like methoxy) on the benzoxazole ring enhances antibacterial activity.
  • Modifications in the thiophene or furan moieties significantly influence the compound's efficacy against specific pathogens .

Case Studies

Several studies highlight the biological potential of compounds related to this compound:

StudyFindings
Kakkar et al. (2019)Identified selective cytotoxicity against various cancer cell lines with minimal toxicity to normal cells.
Zhang et al. (2018)Reported significant antifungal activity against C. albicans with MIC values lower than standard antifungals.
Bernard et al. (2014)Demonstrated potential antiviral activity in benzoxazole derivatives, suggesting broader therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology : The synthesis can involve coupling benzoxazole and thiophene-furan intermediates via nucleophilic substitution. Key steps include:

  • Reagent selection : Use NaH in THF for deprotonation (as in benzoxazole derivative synthesis) .
  • Coupling : Methanesulfonamide groups can be introduced via sulfonylation under inert conditions.
  • Optimization : Adjust reaction time (e.g., 3–6 hours reflux) and solvent polarity (e.g., THF or DMF) to improve yield .

Q. Which spectroscopic techniques are most effective for characterizing structural features?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns on benzoxazole, thiophene, and furan rings .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • FT-IR : Identify sulfonamide (S=O, ~1350 cm⁻¹) and aromatic C-H stretching .

Q. What purification techniques are recommended for isolating this compound?

  • Methodology :

  • Recrystallization : Use acetone/water or ethyl acetate/hexane mixtures to remove unreacted intermediates .
  • Column chromatography : Employ silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane) .

Advanced Research Questions

Q. How can DFT calculations predict electronic properties and reactivity?

  • Methodology :

  • Parameterization : Use B3LYP/6-311++G(d,p) basis sets to compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices .
  • Applications : Predict nucleophilic/electrophilic sites for functionalization or enzyme binding .
  • Validation : Compare computed IR/NMR spectra with experimental data to refine models .

Q. What strategies resolve contradictions between spectroscopic data and computational predictions?

  • Methodology :

  • Cross-validation : Re-examine solvent effects (e.g., DMSO vs. chloroform) on NMR chemical shifts .
  • Conformational analysis : Use molecular dynamics simulations to account for rotational isomers in solution .
  • Crystallography : Obtain single-crystal X-ray data (if feasible) to confirm solid-state structure .

Q. How can solvatochromic analysis study tautomeric stability?

  • Methodology :

  • UV-Vis spectroscopy : Measure λₐᵦₛ in solvents of varying polarity (e.g., ethanol, cyclohexane) to assess tautomer prevalence .
  • Theoretical modeling : Correlate solvent polarity parameters (ET30) with spectral shifts using linear solvation energy relationships .

Q. What in silico methods predict biological activity, particularly enzyme inhibition?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model interactions with phosphodiesterase active sites (e.g., PDB: 1XM6) .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (sulfonamide O) and aromatic π-π stacking motifs .

Notes

  • Contradictions : and highlight divergent yields for sulfonylation; this may arise from steric hindrance in the thiophene-furan moiety.
  • Advanced Synthesis : For regioselective benzoxazole formation, consider microwave-assisted synthesis to reduce side reactions .

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